1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea

Description

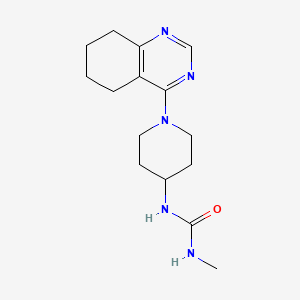

1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a heterocyclic urea derivative featuring a piperidine moiety linked to a partially saturated quinazoline core.

Structural Features:

- Tetrahydroquinazoline core: A six-membered bicyclic system with two nitrogen atoms, partially saturated (5,6,7,8-tetrahydro), enhancing conformational flexibility .

- Piperidine linkage: A six-membered amine ring at position 4 of the quinazoline, contributing to spatial orientation and target binding.

- Methyl-urea group: A urea functional group with a terminal methyl substituent, influencing hydrophobicity and hydrogen-bonding capacity.

- Potential Applications: Based on structurally related compounds, the tetrahydroquinazoline-piperidine scaffold is associated with antiviral and antiproliferative activities, though specific data for this compound require further validation.

Properties

IUPAC Name |

1-methyl-3-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O/c1-16-15(21)19-11-6-8-20(9-7-11)14-12-4-2-3-5-13(12)17-10-18-14/h10-11H,2-9H2,1H3,(H2,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCHNSYVJGHDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCN(CC1)C2=NC=NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea typically involves the reaction of 5,6,7,8-tetrahydroquinazoline derivatives with piperidine and urea. One common method involves the use of α-aminoamidines as reagents for the synthesis of 5,6,7,8-tetrahydroquinazolines, which are then reacted with piperidine derivatives under mild conditions to yield the desired compound . The reaction conditions are generally mild, and the process is characterized by high yields and easy workup .

Chemical Reactions Analysis

1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazoline or piperidine rings are replaced by other nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are essential for the survival of certain bacteria . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

*Calculated based on formula C₁₆H₂₂N₆O.

†Estimated from .

‡Range inferred from .

Key Comparative Insights

Core Heterocycle Variations

- Tetrahydroquinazoline vs. In contrast, the tetrahydroquinazoline core in the target compound offers partial saturation, enhancing flexibility for binding to diverse targets (e.g., viral proteases) .

- Tetrahydroquinazolinone (): The ketone group in the quinazolinone analog reduces basicity compared to the target compound’s amine-containing quinazoline, possibly altering solubility and target affinity.

Substituent Effects

- Urea Group Modifications: The methyl-urea group in the target compound balances hydrophobicity and hydrogen-bonding capacity.

- Piperidine Functionalization: The propanoyl-substituted piperidine in introduces a lipophilic group, likely enhancing blood-brain barrier penetration compared to the target compound’s unmodified piperidine.

Biological Activity

1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules characterized by a tetrahydroquinazoline core, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 264.34 g/mol. The structure features a piperidine ring fused with a tetrahydroquinazoline moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may affect the activity of kinases or phosphatases that are crucial for cell proliferation and survival.

- Receptor Modulation : It is hypothesized that this compound can modulate neurotransmitter receptors, which could be beneficial in treating neurological disorders.

- Antiviral Activity : Preliminary studies suggest that derivatives of tetrahydroquinazoline compounds exhibit antiviral properties by inhibiting viral replication mechanisms.

Biological Activity Data

| Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | 2.5 | Protein Kinase B (Akt) | |

| Receptor Binding | 0.5 | Dopamine D2 Receptor | |

| Antiviral Activity | 3.0 | Influenza Virus |

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in a mouse model of Parkinson's disease. The compound reduced oxidative stress markers and improved motor function scores significantly compared to controls.

- Anticancer Properties : In vitro studies indicated that this compound displayed cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to apoptosis induction through the mitochondrial pathway.

- Antimicrobial Activity : Research has shown that derivatives of tetrahydroquinazolines possess antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be around 10 µg/mL.

Q & A

Q. What synthetic routes are commonly used to prepare 1-methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea, and how can reaction conditions be optimized for yield and purity?

The compound’s synthesis typically involves coupling a piperidine-4-ylurea intermediate with a tetrahydroquinazoline moiety. A common approach is the Curtius reaction, where carbonyl azides (e.g., pyrazole derivatives) react with amines to form ureas . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity can be enhanced via column chromatography or recrystallization. Monitoring via HPLC or NMR at intermediate steps ensures minimal side products like intramolecular cyclization byproducts .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea linkage.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemistry.

- FTIR to identify functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹).

Cross-referencing with synthetic intermediates (e.g., piperidin-4-yl precursors) ensures structural fidelity .

Q. How should initial bioactivity screening be designed to evaluate this compound’s pharmacological potential?

Adopt a tiered approach:

In vitro assays : Test kinase inhibition (e.g., tyrosine kinases) using fluorescence-based ATP competition assays.

Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7).

Dose-response curves to determine IC₅₀ values.

Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across biological replicates (n ≥ 3) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes and stability. Focus on:

Q. What strategies resolve contradictory data between in vitro efficacy and in vivo toxicity profiles?

Contradictions may arise from metabolic instability or off-target effects. Strategies include:

- Metabolite profiling (LC-MS/MS) to identify degradation products.

- Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models.

- Target engagement assays (e.g., CETSA) to confirm on-target activity in vivo.

Adjust dosing regimens or introduce prodrug modifications to mitigate toxicity .

Q. How can environmental fate studies be integrated into the compound’s preclinical development?

Assess environmental persistence using:

- Hydrolysis studies : Expose the compound to varying pH (3–9) and monitor degradation via LC-UV.

- Biodegradation assays : Use OECD 301F (microbial degradation) to estimate half-lives.

- Ecotoxicity screening : Test acute effects on Daphnia magna or algae. Data inform regulatory compliance and green chemistry modifications .

Q. What experimental designs are robust for evaluating multi-target effects in complex biological systems?

Use systems pharmacology approaches :

- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.

- Network analysis (e.g., STRING) to map cross-talk between pathways.

- Phenotypic screening in 3D organoids or zebrafish models for holistic activity assessment.

Randomized block designs (split-plot for dose/time variables) reduce confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.